molecular formula C22H36Br2O2 B053800 1,2-Dibromo-4,5-bis(octyloxy)benzene CAS No. 118132-04-0

1,2-Dibromo-4,5-bis(octyloxy)benzene

Cat. No.: B053800
CAS No.: 118132-04-0
M. Wt: 492.3 g/mol
InChI Key: YEYRWRVHDLPUGQ-UHFFFAOYSA-N
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Description

1,2-Dibromo-4,5-bis(octyloxy)benzene is an organic compound with the molecular formula Br2C6H2(OC8H17)2 and a molecular weight of 492.33 g/mol . This compound is characterized by the presence of two bromine atoms and two octyloxy groups attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 1,2-Dibromo-4,5-bis(octyloxy)benzene typically involves the bromination of 4,5-dioctyloxybenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled conditions . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial production methods may involve large-scale bromination processes with stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

1,2-Dibromo-4,5-bis(octyloxy)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1,2-Dibromo-4,5-bis(octyloxy)benzene involves its ability to undergo various chemical reactions due to the presence of reactive bromine atoms and octyloxy groups. These functional groups allow the compound to participate in substitution, reduction, and coupling reactions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

1,2-Dibromo-4,5-bis(octyloxy)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

1,2-dibromo-4,5-dioctoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36Br2O2/c1-3-5-7-9-11-13-15-25-21-17-19(23)20(24)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYRWRVHDLPUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1OCCCCCCCC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405503
Record name 1,2-Dibromo-4,5-bis(octyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118132-04-0
Record name 1,2-Dibromo-4,5-bis(octyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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